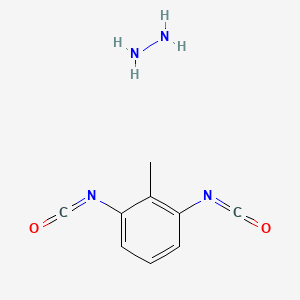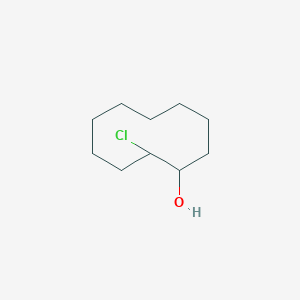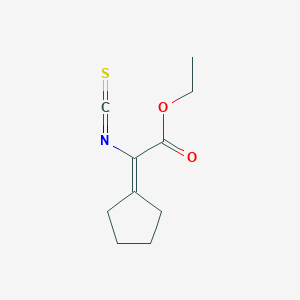![molecular formula C12H15BrO2 B14655315 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one CAS No. 40602-69-5](/img/structure/B14655315.png)
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of phenylpropanone, characterized by the presence of a bromoethoxy group and a methyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-(2-bromoethoxy)-3-methylbenzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted phenylpropanone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one involves its interaction with specific molecular targets. The bromoethoxy group can participate in electrophilic or nucleophilic interactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-3-methylbenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
Uniqueness
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is unique due to the presence of both a bromoethoxy group and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
40602-69-5 |
|---|---|
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-[4-(2-bromoethoxy)-3-methylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-11(14)10-4-5-12(9(2)8-10)15-7-6-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
NSJNGFFUBAEQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


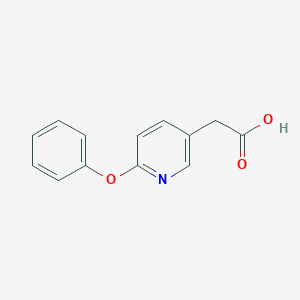
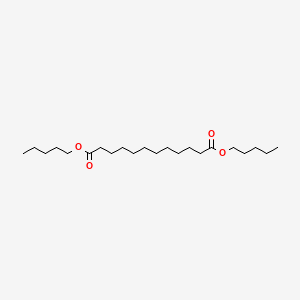
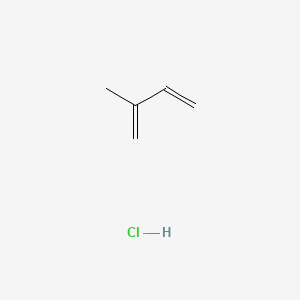
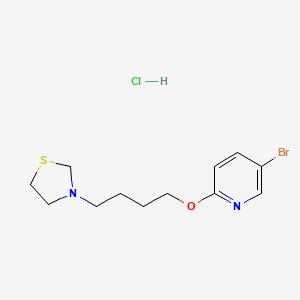

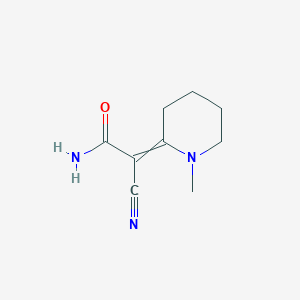
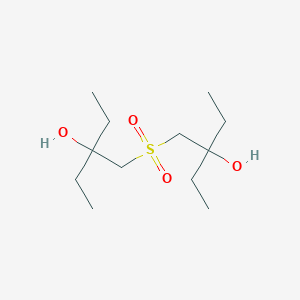
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

